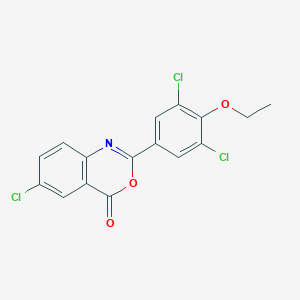

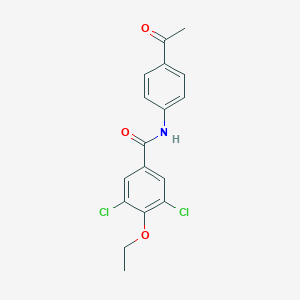

![molecular formula C16H13Cl2NO3S B303090 4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid, commonly known as DBCO-ASA, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is widely used in the synthesis of various molecules.

Mecanismo De Acción

The mechanism of action of DBCO-ASA involves the formation of a covalent bond between the DBCO group and the azide group of the biomolecule. This reaction is highly specific and occurs rapidly under mild conditions. The covalent bond formed between DBCO-ASA and the biomolecule is stable and does not interfere with the biological activity of the biomolecule.

Biochemical and Physiological Effects:

DBCO-ASA has minimal biochemical and physiological effects on the cells and organisms it is used in. It does not interfere with the biological activity of the biomolecule it is conjugated with and does not affect the viability of the cells or organisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using DBCO-ASA in lab experiments are its high specificity, rapid reaction rate, and stability of the covalent bond formed. However, the limitations of using DBCO-ASA are its cost, the need for specialized equipment for its synthesis, and the limited availability of the compound.

Direcciones Futuras

There are several future directions for the use of DBCO-ASA in scientific research. One direction is the development of new methods for the synthesis of DBCO-ASA, which are more cost-effective and scalable. Another direction is the optimization of the reaction conditions for the conjugation of DBCO-ASA with biomolecules. Additionally, the use of DBCO-ASA in the development of new diagnostic and therapeutic agents is an area of active research.

Conclusion:

In conclusion, DBCO-ASA is a chemical compound that has gained significant attention in the field of scientific research. It is widely used as a linker molecule for the conjugation of biomolecules with other molecules and has several advantages for lab experiments. The future directions for the use of DBCO-ASA in scientific research are promising, and it is expected to play an essential role in the development of new diagnostic and therapeutic agents.

Métodos De Síntesis

The synthesis of DBCO-ASA involves the reaction of 4-amino benzoic acid with 2,6-dichlorobenzyl mercaptan and acetic anhydride. The reaction results in the formation of DBCO-ASA, which is a white crystalline powder. The synthesis method of DBCO-ASA is relatively simple and can be performed in a laboratory setting.

Aplicaciones Científicas De Investigación

DBCO-ASA has been extensively used in scientific research as a tool for the modification of biomolecules. It is widely used as a linker molecule for the conjugation of biomolecules with other molecules such as fluorescent dyes, nanoparticles, and proteins. DBCO-ASA is also used in the development of bioorthogonal chemistry, which allows the selective labeling of biomolecules in living cells and organisms.

Propiedades

Nombre del producto |

4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid |

|---|---|

Fórmula molecular |

C16H13Cl2NO3S |

Peso molecular |

370.2 g/mol |

Nombre IUPAC |

4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C16H13Cl2NO3S/c17-13-2-1-3-14(18)12(13)8-23-9-15(20)19-11-6-4-10(5-7-11)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22) |

Clave InChI |

MXFXJFOXSPVTHA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

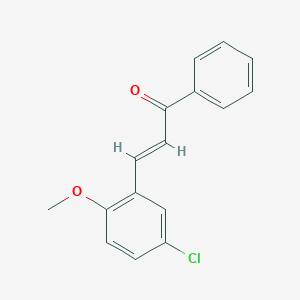

![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303009.png)

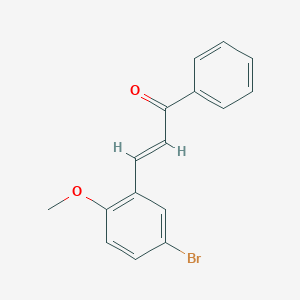

![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303011.png)

![N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B303012.png)

![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303017.png)

![methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B303019.png)

![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)

![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)

![3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303029.png)

![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)